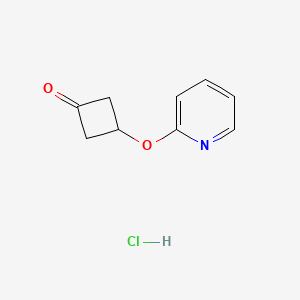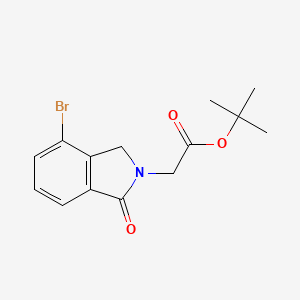
4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propargylamine with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The propynyl group and triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. These interactions are crucial for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(prop-2-yn-1-yloxy)benzoylbenzoic acid
- 4-(2-propyn-1-yl)benzoic acid
Uniqueness
4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific structural features, such as the propynyl group attached to the triazole ring
Eigenschaften
Molekularformel |
C6H5N3O2 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
4-prop-2-ynyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2/c1-2-3-9-4-7-8-5(9)6(10)11/h1,4H,3H2,(H,10,11) |
InChI-Schlüssel |
RMBSMQJUVDSBTN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C=NN=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


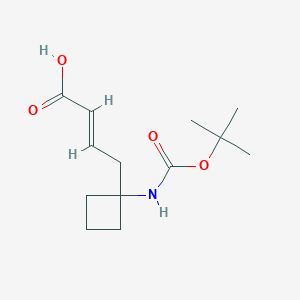
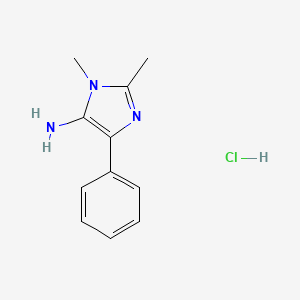
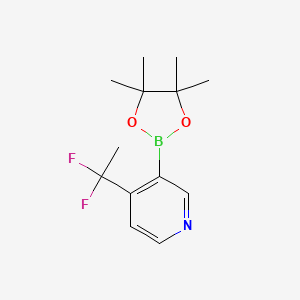

![7-[(Tert-butoxy)carbonyl]-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13460923.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13460927.png)
![tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13460930.png)
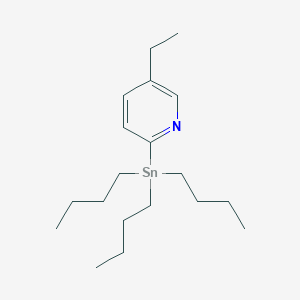
![tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B13460941.png)
![4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B13460947.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
